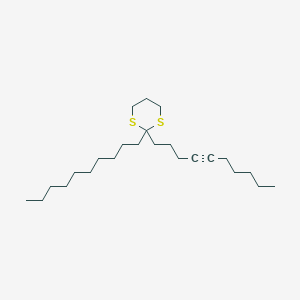
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dithianes.
科学的研究の応用
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.
類似化合物との比較
Similar Compounds
1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.
2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.
2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.
特性
CAS番号 |
54844-68-7 |
|---|---|
分子式 |
C24H44S2 |
分子量 |
396.7 g/mol |
IUPAC名 |
2-decyl-2-dec-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3 |
InChIキー |
DOFUDAJPIIQDNA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


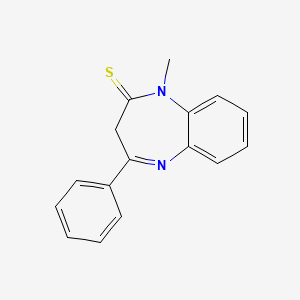
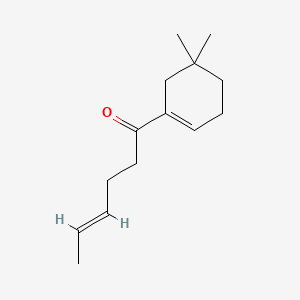
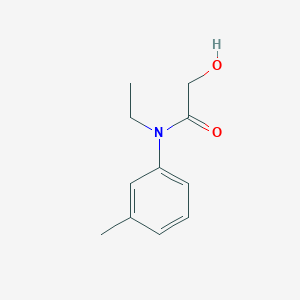
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
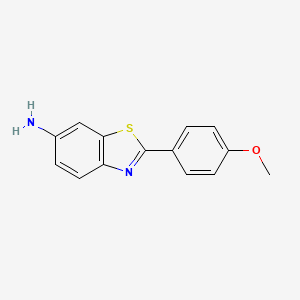

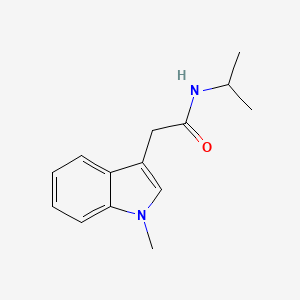
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
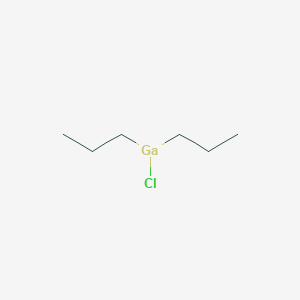
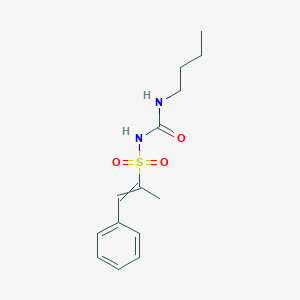
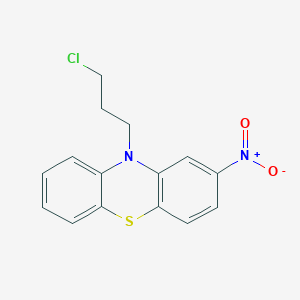

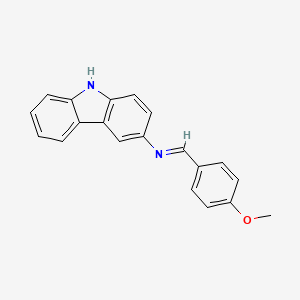
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
